molecular formula C11H14ClNO B1352068 4-(2-Chlorophenyl)piperidin-4-ol CAS No. 71501-46-7

4-(2-Chlorophenyl)piperidin-4-ol

Cat. No. B1352068
CAS RN: 71501-46-7
M. Wt: 211.69 g/mol
InChI Key: AYSRDSVZHJXCLD-UHFFFAOYSA-N
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Description

“4-(2-Chlorophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H14ClNO . It is also known as Loperamide Hydrochloride Impurity C . It appears as a white to creamy-white crystalline powder .


Synthesis Analysis

The synthesis of “4-(2-Chlorophenyl)piperidin-4-ol” involves several steps. One method involves the hydrogenation deprotection of 1-benzyl-4-(4-chlorophenyl)-4-piperidinol at 25°C. The product is then suction filtered, and the filtrate is transferred to a separatory funnel. Sodium hydroxide is used to adjust the pH of the aqueous phase to 13. The solution is then mixed with dichloromethane for extraction. The organic phase is concentrated and mixed with toluene under stirring conditions and then refluxed at 115°C for 1.5h. The refluxed product is mixed with ethyl acetate and then cooled to 10°C, and left to stand for 10h to obtain 4-(4-chlorophenyl)piperidin-4-ol .


Molecular Structure Analysis

The molecular structure of “4-(2-Chlorophenyl)piperidin-4-ol” consists of 11 carbon atoms, 14 hydrogen atoms, one chlorine atom, and one nitrogen atom . The molecular weight of the compound is 211.69 .


Physical And Chemical Properties Analysis

“4-(2-Chlorophenyl)piperidin-4-ol” has a melting point of 137-140°C and a predicted boiling point of 344.5±42.0°C. It has a density of 1.1138 (rough estimate) and a refractive index of 1.6000 (estimate). The compound is soluble in water at a concentration of 340 mg/L at 20°C .

Scientific Research Applications

Anticonvulsant Properties and Structural Insights Research on anticonvulsant drugs has revealed the significance of structural and electronic properties of substituted piperidines, including 4-(2-Chlorophenyl)piperidin-4-ol derivatives. Studies on the crystal structures of these compounds suggest a marked delocalization of the piperidine nitrogen lone pair towards the middle heterocycle, enhancing their efficacy as anticonvulsant agents. Such structural insights are crucial for the development of more effective anticonvulsant medications (Georges et al., 1989).

Dopamine D4 Receptor Affinity A notable application in neuropsychopharmacology involves the identification of compounds with selective affinity for human dopamine D4 receptors. Piperidine derivatives, including those similar to 4-(2-Chlorophenyl)piperidin-4-ol, have been identified as ligands with significant selectivity, offering potential for the treatment of psychiatric disorders such as schizophrenia and drug addiction (Rowley et al., 1997).

Interaction with Smooth Musculature The spasmolytic effects of piperidine derivatives on guinea pig isolated intestine highlight another research application. The investigation of synthetic piperidine derivatives, akin to 4-(2-Chlorophenyl)piperidin-4-ol, demonstrates their potential to modulate smooth muscle activity, suggesting applications in treating gastrointestinal disorders (Stochla & Grzybek-Kania, 1975).

Corrosion Inhibition Piperidine compounds, including those related to 4-(2-Chlorophenyl)piperidin-4-ol, have been studied for their effectiveness as corrosion inhibitors for metals like copper in acidic environments. Their ability to form protective layers on metal surfaces makes them valuable in industrial applications to extend the life of metal components (Sankarapapavinasam et al., 1991).

Antibacterial Activity Recent studies have synthesized and evaluated the antibacterial potentials of piperidine derivatives, including those structurally related to 4-(2-Chlorophenyl)piperidin-4-ol. These compounds have shown moderate to significant inhibitory effects against various bacterial strains, presenting them as potential candidates for the development of new antibacterial agents (Iqbal et al., 2017).

Safety And Hazards

“4-(2-Chlorophenyl)piperidin-4-ol” is harmful if swallowed and causes serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

4-(2-chlorophenyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSRDSVZHJXCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10991975
Record name 4-(2-Chlorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)piperidin-4-ol

CAS RN

71501-46-7
Record name 4-(2-Chlorophenyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71501-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Chlorophenyl)piperidin-4-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Chlorophenyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10991975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chlorophenyl)piperidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RJ Conway - 2011 - scholar.archive.org
I would like to thank my supervisors, Dr Ian Crosby and Dr Ben Capuano, for their advice and encouragement throughout the project, and for input into and proof reading of this thesis. …
Number of citations: 2 scholar.archive.org
TJ Fyfe, B Kellam, DA Sykes, B Capuano… - Journal of Medicinal …, 2019 - ACS Publications
Haloperidol is a typical antipsychotic drug (APD) associated with an increased risk of extrapyramidal side effects (EPSs) and hyperprolactinemia relative to atypical APDs such as …
Number of citations: 12 pubs.acs.org
M Daerr, J Pabel, G Höfner, P Mayer… - Medicinal Chemistry …, 2020 - Springer
BODIPY dyes are well known for their outstanding spectroscopic properties and are therefore established in a range of fluorescence based analysis techniques for in vitro as well as for …
Number of citations: 3 link.springer.com

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